Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate
Overview
Description
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate is an organic compound that has recently attracted attention from researchers due to its potential applications in various fields. It is an impurity formed in the synthesis of 5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide (C378370), a thieno[3,2-c]pyridinium compound used as antimicrobial agents .
Molecular Structure Analysis
The molecular structure of Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate includes a bicyclic heteroaromatic motif with hydrogen bond donor–acceptor hinge binder motifs . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group, while the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group .Chemical Reactions Analysis
Thieno[3,2-c]pyridine derivatives are frequently used as ATP-mimetic kinase inhibitors . They interact with the hinge region of their kinase, which is a conserved mode of interaction .Physical And Chemical Properties Analysis
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate has a molecular weight of 307.39 and a molecular formula of C14H13NO3S2 . It is soluble in water and DMSO, and appears as a white solid .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : Thieno[3,2-c]pyridin-3-ols, closely related to Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, can be synthesized from 4-hydroxy-3-pyridine carboxylates via a process involving chlorine replacement by mercaptoacetic esters and simultaneous ring-closure. This method is significant for exploring the diverse chemical properties of Thieno[3,2-c]pyridine derivatives (Horlein et al., 1979).
- Chemical Reactions and Derivatives : Thieno[3,2-b]pyridine derivatives exhibit potential for various chemical transformations, such as forming adducts with different acids and undergoing ring substitutions. These reactions can lead to a range of diverse derivatives, which are crucial in expanding the chemical and pharmacological scope of Thieno[3,2-c]pyridine related compounds (Klemm et al., 1985).
Applications in Nonlinear Optics
- Nonlinear Optical Properties : Thienyl-substituted pyridinium salts, similar to Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, demonstrate significant second-order nonlinear optical (NLO) properties. This is exemplified by their ability to exhibit noncentrosymmetric structures and notable efficiency in powder second harmonic generation, making them valuable in the field of nonlinear optics and photonic applications (Li et al., 2012).
Fluorescence and Photophysical Studies
- Fluorescence Properties : Thieno[3,2-b]pyridine derivatives have been studied for their solid-state fluorescence properties, offering insights into their potential use in fluorescent materials and optical applications. The ability to exhibit strong fluorescence in specific derivatives underscores the importance of Thieno[3,2-c]pyridine related compounds in material science (Yokota et al., 2012).
Potential in Drug Discovery
- Building Blocks in Drug Discovery : The regioselective bromination of Thieno[2,3-b]pyridine, similar to Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, suggests its potential as a building block in drug discovery. The selective reaction at the 4-position and the high yield of subsequent cross-coupling reactions highlight its utility in synthesizing novel compounds for medicinal chemistry (Lucas et al., 2015).
Future Directions
Thieno[3,2-c]pyridine derivatives, including Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate, have shown potential in various fields, including as antimicrobial agents . Future research could focus on further exploring these applications, as well as developing new synthetic approaches to overcome the limitations in the availability of synthetic building blocks .
properties
IUPAC Name |
4-methylbenzenesulfonic acid;thieno[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS.C7H8O3S/c1-3-8-5-6-2-4-9-7(1)6;1-6-2-4-7(5-3-6)11(8,9)10/h1-5H;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGHOZDQCCGLLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CN=CC2=C1SC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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